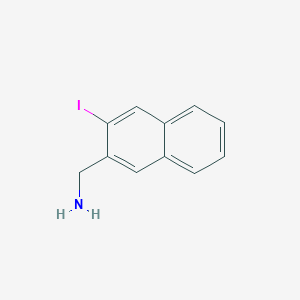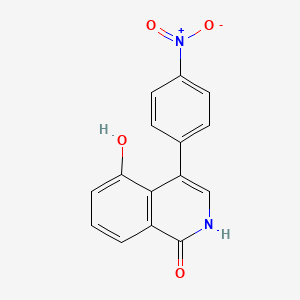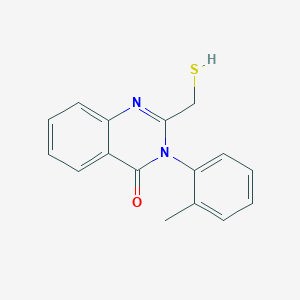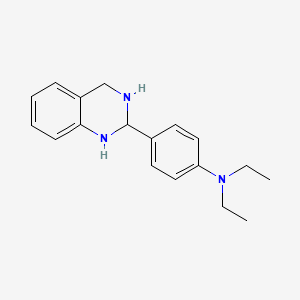![molecular formula C17H15N3O B11842425 2-(3-Methylchromeno[4,3-c]pyrazol-1(4H)-yl)aniline CAS No. 654650-99-4](/img/structure/B11842425.png)
2-(3-Methylchromeno[4,3-c]pyrazol-1(4H)-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methylchromeno[4,3-c]pyrazol-1(4H)-yl)aniline is a heterocyclic compound that belongs to the class of chromeno-pyrazoles. This compound is characterized by the fusion of a chromene ring with a pyrazole ring, which is further substituted with a methyl group and an aniline moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylchromeno[4,3-c]pyrazol-1(4H)-yl)aniline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the treatment of 1-(2-chlorophenyl)-3-methyl-2-pyrazolin-5-one with 2-chlorobenzoyl chloride in the presence of calcium hydroxide in 1,4-dioxane. This reaction is followed by cyclization using sodium hydride in dry dimethylformamide (DMF) to yield the desired chromeno-pyrazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylchromeno[4,3-c]pyrazol-1(4H)-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and various substituted aniline derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-Methylchromeno[4,3-c]pyrazol-1(4H)-yl)aniline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-(3-Methylchromeno[4,3-c]pyrazol-1(4H)-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied .
Comparison with Similar Compounds
Similar Compounds
3-Methylchromeno[2,3-c]pyrazol-4(1H)-one: A closely related compound with a similar chromeno-pyrazole structure but different substitution patterns.
1H-Pyrazolo[3,4-b]pyridines: Another class of heterocyclic compounds with a pyrazole ring fused to a pyridine ring.
Uniqueness
2-(3-Methylchromeno[4,3-c]pyrazol-1(4H)-yl)aniline is unique due to its specific substitution pattern and the presence of both chromene and pyrazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
654650-99-4 |
|---|---|
Molecular Formula |
C17H15N3O |
Molecular Weight |
277.32 g/mol |
IUPAC Name |
2-(3-methyl-4H-chromeno[4,3-c]pyrazol-1-yl)aniline |
InChI |
InChI=1S/C17H15N3O/c1-11-13-10-21-16-9-5-2-6-12(16)17(13)20(19-11)15-8-4-3-7-14(15)18/h2-9H,10,18H2,1H3 |
InChI Key |
RRKYWBVKDKVYJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1COC3=CC=CC=C32)C4=CC=CC=C4N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Methyl-N-phenyl-2H-benzo[H]chromen-2-amine](/img/structure/B11842369.png)

![4-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde](/img/structure/B11842381.png)

![Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane](/img/structure/B11842391.png)
![1-(4-Methoxybenzyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11842396.png)
![tert-Butyl 6-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B11842398.png)


![(trans-4'-Pentyl-[1,1'-bi(cyclohexan)]-1-en-2-yl)boronic acid](/img/structure/B11842412.png)


